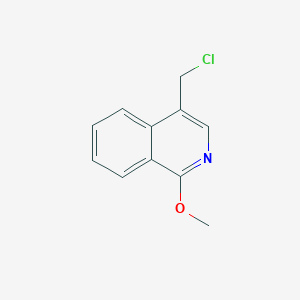

4-(Chloromethyl)-1-methoxyisoquinoline

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-11-10-5-3-2-4-9(10)8(6-12)7-13-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLOWMRLVRAOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acid-Catalyzed Ring Opening of Triazoloisoquinolines

One of the most detailed and experimentally validated methods for preparing 4-(Chloromethyl)-1-methoxyisoquinoline derivatives is derived from the work involving triazoloisoquinoline intermediates:

- Step 1: A multi-component reaction between substituted acetophenones, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide forms dimethyl acetal-substituted triazoles.

- Step 2: Conversion of these triazoles into triazolo[5,1-a]isoquinolines using concentrated sulfuric acid (modified Pomeranz-Fritsch reaction).

- Step 3: Acid-catalyzed ring opening of the triazole moiety with water as a nucleophile yields 1-hydroxymethylisoquinolines.

- Step 4: Treatment of the 1-hydroxymethylisoquinolines with thionyl chloride (SOCl2) at room temperature converts the hydroxymethyl group into the chloromethyl group, affording 4-(Chloromethyl)-1-methoxyisoquinoline derivatives.

This sequence is summarized in the following table:

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Acetophenone derivatives, 2,2-dimethoxyethan-1-amine, 4-nitrophenyl azide, toluene, 100 °C | Dimethyl acetal-substituted triazoles | Multi-component reaction, yields isolated after chromatography |

| 2 | Concentrated H2SO4 | Triazolo[5,1-a]isoquinolines | Modified Pomeranz-Fritsch cyclization |

| 3 | Water, acid-catalyzed ring opening | 1-Hydroxymethylisoquinolines | Nucleophilic ring opening |

| 4 | SOCl2, room temperature | 4-(Chloromethyl)-1-methoxyisoquinoline | Chlorination of hydroxymethyl group |

This method is efficient and allows for structural diversity on the isoquinoline ring, with the chloromethylation step being mild and high yielding.

Alternative Chloromethylation Approaches

While the above method is well-documented, traditional chloromethylation methods such as the use of chloromethyl methyl ether or formaldehyde and hydrochloric acid (Blanc reaction) are generally less favored due to toxicity and selectivity issues. The SOCl2-mediated chlorination of hydroxymethyl precursors remains the preferred approach for selective chloromethylation at the 4-position of 1-methoxyisoquinoline.

Reaction Conditions and Optimization

The chlorination step using SOCl2 is typically conducted at room temperature, offering mild conditions that preserve the integrity of the isoquinoline core and the methoxy substituent. The reaction proceeds smoothly without the need for catalysts or additives.

In related studies on isoquinoline derivatives, the following observations are noted:

- Drying of organic layers over MgSO4 before concentration ensures purity of intermediates.

- The chlorination step yields the chloromethyl derivative ready for further functionalization without additional purification.

- Use of alternative chlorinating agents is less documented but may include phosphorus pentachloride (PCl5) or oxalyl chloride under controlled conditions.

Analytical Characterization

The synthesized 4-(Chloromethyl)-1-methoxyisoquinoline is characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the methoxy group and the chloromethyl substituent, with characteristic chemical shifts.

- Mass Spectrometry: Confirms molecular weight consistent with chloromethyl substitution.

- Elemental Analysis: Validates the chemical composition and purity of the final compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxyisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of isoquinoline carboxylic acids or aldehydes.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemical Structure and Reactivity

4-(Chloromethyl)-1-methoxyisoquinoline possesses a methoxy group at the 1-position and a chloromethyl group at the 4-position of the isoquinoline framework. The chloromethyl group enhances its reactivity, facilitating nucleophilic substitution reactions with various biological nucleophiles such as amines and thiols, leading to diverse substituted isoquinoline derivatives .

Anti-HIV Activity

Research has indicated that isoquinoline derivatives, including 4-(Chloromethyl)-1-methoxyisoquinoline, exhibit promising anti-HIV activity. A study synthesized a series of isoquinoline derivatives and evaluated their efficacy against HIV, highlighting the therapeutic potential of compounds with this structural motif . The ability of these compounds to inhibit viral replication is crucial for developing new antiviral therapies.

Rho-Kinase Inhibition

Substituted isoquinolines, including derivatives of 4-(Chloromethyl)-1-methoxyisoquinoline, have been identified as potential Rho-kinase inhibitors. Rho-kinase plays a significant role in various diseases, including hypertension and cancer. Compounds that inhibit Rho-kinase can be beneficial in treating cardiovascular diseases and certain types of cancer .

Cytotoxic Activity

Recent studies have explored the cytotoxic properties of calix arene derivatives synthesized using 4-(Chloromethyl)-1-methoxyisoquinoline as a precursor. These derivatives demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines, including DLD-1, A549, HEPG2, and PC-3 cells. This suggests that the compound can serve as a key intermediate in developing anticancer agents.

Synthetic Applications

The chloromethyl group in 4-(Chloromethyl)-1-methoxyisoquinoline allows for efficient chloromethylation processes, enabling the introduction of the chloromethyl group into other aromatic compounds. This property expands its utility in synthetic organic chemistry, making it valuable for constructing more complex molecular architectures with enhanced biological activities .

Summary Table of Applications

Case Studies

- Anti-HIV Study : A series of isoquinoline derivatives were synthesized and tested for anti-HIV activity. Among these, some derivatives exhibited low nanomolar potency against HIV, indicating their potential as therapeutic agents .

- Cytotoxicity Evaluation : In an investigation involving calix arene derivatives synthesized from 4-(Chloromethyl)-1-methoxyisoquinoline, researchers found that these compounds effectively inhibited the growth of multiple cancer cell lines in a dose-dependent manner. This highlights the compound's utility in anticancer drug development.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methoxyisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities among 4-(Chloromethyl)-1-methoxyisoquinoline and related compounds:

Reactivity and Functionalization

- Chloromethyl vs. Chloro/Bromo Groups: The chloromethyl group in 4-(Chloromethyl)-1-methoxyisoquinoline offers a primary carbon for nucleophilic substitution (e.g., with amines or thiols), unlike chloro or bromo substituents, which undergo aromatic substitution under harsher conditions. This makes the compound more versatile in derivatization .

- Methoxy Group Influence: The methoxy group at position 1 acts as an electron-donating group, directing electrophilic substitution to the 5- and 8-positions of the isoquinoline ring. This contrasts with 5-Chloroisoquinoline, where the chloro group at C5 deactivates the ring .

Biological Activity

4-(Chloromethyl)-1-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by the presence of a methoxy group at the 1-position and a chloromethyl group at the 4-position. This structural arrangement enhances its reactivity and potential for biological activity, making it a subject of interest in medicinal chemistry. Research has indicated that isoquinoline derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Notably, 4-(Chloromethyl)-1-methoxyisoquinoline has been investigated for its potential anti-HIV properties.

The chloromethyl group in 4-(Chloromethyl)-1-methoxyisoquinoline serves as an electrophilic site, facilitating nucleophilic substitution reactions with biological nucleophiles such as amines and thiols. The synthesis of this compound typically involves several key steps:

- Formation of Isoquinoline Skeleton : The initial step involves constructing the isoquinoline core through cyclization reactions.

- Chloromethylation : The introduction of the chloromethyl group is achieved via chloromethylation methods, which can involve reagents such as chloromethyl methyl ether.

- Methoxylation : The methoxy group is introduced using methanol under acidic conditions.

Anti-HIV Activity

Research has highlighted the anti-HIV potential of 4-(Chloromethyl)-1-methoxyisoquinoline. A series of isoquinoline derivatives were synthesized and evaluated for their efficacy against HIV-1. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on HIV replication. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated.

Cytotoxicity Studies

The cytotoxic properties of 4-(Chloromethyl)-1-methoxyisoquinoline have been investigated against various human cancer cell lines, including DLD-1 (colon cancer), A549 (lung cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). Results indicated that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

The mechanism of action for 4-(Chloromethyl)-1-methoxyisoquinoline involves its interaction with cellular nucleophiles, leading to modifications in cellular processes. It is hypothesized that the chloromethyl group can undergo nucleophilic attack by glutathione or other thiol-containing molecules, potentially disrupting cellular homeostasis and triggering apoptotic pathways.

Comparative Analysis

To better understand the unique properties of 4-(Chloromethyl)-1-methoxyisoquinoline, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methoxyisoquinoline | Methoxy group at position 1 | Lacks chloromethyl group; less reactive |

| 4-(Bromomethyl)-1-methoxyisoquinoline | Bromomethyl group instead of chloromethyl | Different halogen may affect reactivity |

| 6-Methoxy-4-chloroisoquinoline | Chlorine at position 4 but methoxy at position 6 | Different position alters properties |

| 1-Hydroxymethyl-isoquinoline | Hydroxymethyl instead of chloromethyl | More polar; potential for different biological activity |

This table illustrates how variations in substituent positions and types can influence both reactivity and biological activity.

Case Studies

Several studies have explored the biological activities associated with isoquinoline derivatives:

- A study conducted by researchers synthesized various isoquinoline derivatives, including 4-(Chloromethyl)-1-methoxyisoquinoline, and assessed their anti-HIV activity using a range of assays. The results indicated that modifications to the isoquinoline structure significantly impacted antiviral efficacy.

- Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines, revealing promising results that warrant further exploration in preclinical models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-1-methoxyisoquinoline, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For example, chlorination of a methoxy-substituted isoquinoline precursor using reagents like thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions is common. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) ensures high purity, as demonstrated in analogous quinoline syntheses . Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via melting point analysis (>95% by HPLC) are critical steps .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the chloromethyl (-CH₂Cl) and methoxy (-OCH₃) substituents. For example, the chloromethyl group shows a triplet at δ 4.2–4.5 ppm in ¹H NMR due to coupling with adjacent protons. Infrared (IR) spectroscopy identifies C-Cl stretching at 550–650 cm⁻¹. High-resolution mass spectrometry (HR-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 223.0564 for C₁₁H₁₀ClNO) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Hydrolysis of the chloromethyl group to a hydroxymethyl derivative is a major side reaction. This is minimized by using anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar). Competing N-oxidation (observed in isoquinoline derivatives) can be suppressed by avoiding excess oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the electrophilicity of the chloromethyl carbon. Localized Electron Density (LED) analysis reveals charge distribution, guiding predictions of regioselectivity when reacting with amines or thiols. For example, simulations show a higher activation energy for substitution at the methoxy group compared to the chloromethyl site, aligning with experimental outcomes .

Q. How do contradictory results in substitution reactions with amines arise, and how can they be resolved?

- Methodological Answer : Discrepancies in reaction yields (e.g., 40% vs. 75% with benzylamine) often stem from steric hindrance or solvent polarity. Systematic screening of solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) can reconcile data. Kinetic studies (e.g., pseudo-first-order rate constants) identify rate-limiting steps, while LC-MS monitors intermediate formation .

Q. What strategies stabilize the chloromethyl group during structural modifications for bioactivity studies?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or carbonyl) at the isoquinoline C-3 position reduces electron density at the chloromethyl site, minimizing premature hydrolysis. Protecting groups (e.g., Boc for amines) prevent undesired cross-reactions. Stability assays in simulated physiological buffers (pH 7.4, 37°C) validate these modifications .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted to functionalize the isoquinoline core?

- Methodological Answer : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable coupling of 4-(Chloromethyl)-1-methoxyisoquinoline with boronic acids. Optimizing ligand systems (e.g., PCy₃) enhances yields for sterically hindered partners. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times compared to traditional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.